3-Methoxybenzo[d]isothiazole 1,1-dioxide
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Overview
Description
3-Methoxybenzo[d]isothiazole 1,1-dioxide is a chemical compound with the molecular formula C8H7NO3S and a molecular weight of 197.21 g/mol . It is also known as this compound. This compound is characterized by a benzothiazole ring system, which is a sulfur-containing heterocycle fused to a benzene ring. It is a white to off-white solid with a melting point of approximately 182°C .
Mechanism of Action
Mode of Action
The mode of action of 3-Methoxybenzo[d]isothiazole 1,1-dioxide involves its interaction with its targets, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.67 (iLOGP), 0.76 (XLOGP3), 1.48 (WLOGP), 1.13 (MLOGP), and 1.48 (SILICOS-IT), with a consensus Log Po/w of 1.3 . These properties may impact the compound’s bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound .
Preparation Methods
The synthesis of 3-Methoxybenzo[d]isothiazole 1,1-dioxide typically involves the reaction of saccharin with methanol in the presence of a catalyst. One common method includes the use of dimethylformamide (DMF) as a catalyst and thionyl chloride as a chlorinating agent . The reaction is carried out under reflux conditions, followed by the removal of excess thionyl chloride and solvent to obtain the final product.
Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the compound. The use of alternative chlorinating agents such as phosgene or phosphorus trichloride can also be employed .
Chemical Reactions Analysis
3-Methoxybenzo[d]isothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it to the corresponding sulfide.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methoxybenzo[d]isothiazole 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Methoxybenzo[d]isothiazole 1,1-dioxide can be compared with other benzothiazole derivatives, such as:
3-Chloro-1,2-benzothiazole 1,1-dioxide: Similar structure but with a chloro substituent instead of a methoxy group.
3-Allyloxy-1,2-benzothiazole 1,1-dioxide: Contains an allyloxy group, used as an intermediate in the synthesis of fungicides.
1,2,4-Benzothiadiazine 1,1-dioxide: A related scaffold with different biological activities.
The uniqueness of this compound lies in its specific substituent, which can influence its reactivity and biological properties.
Properties
IUPAC Name |
3-methoxy-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c1-12-8-6-4-2-3-5-7(6)13(10,11)9-8/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFRHWQFYVQIFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NS(=O)(=O)C2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340942 |
Source
|
Record name | 3-methoxy-1,2-benzothiazole 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18712-14-6 |
Source
|
Record name | 3-methoxy-1,2-benzothiazole 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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